Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate

Description

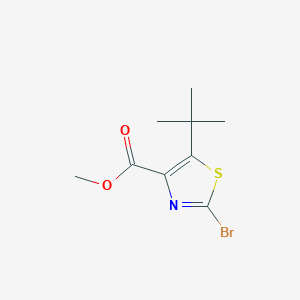

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate is a brominated thiazole derivative with a tert-butyl substituent at the 5-position and a methyl ester at the 4-position. Its molecular formula is C₁₀H₁₃BrN₂O₂S, and it is primarily used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at position 2 enhances electrophilic reactivity, making it a key intermediate for cross-coupling reactions, while the bulky tert-butyl group influences steric and electronic properties .

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3 |

InChI Key |

PHSPDHKXJJFTPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

Starting Materials : Typically, thiazole synthesis begins with the preparation of thiazole rings from appropriate precursors such as aldehydes, amines, and thiocarboxylic acids or their derivatives.

Cyclization : The formation of the thiazole ring often involves a cyclization reaction between an aldehyde and a thioamide or similar precursor.

Substitution Reactions : Bromination and other substitution reactions are used to introduce specific functional groups onto the thiazole ring.

Specific Steps for Similar Compounds

For compounds like 2-bromo-5-butyl-thiazole-4-carboxylic acid methyl ester, the synthesis involves:

Example Synthesis Pathway

Given the lack of direct synthesis pathways for this compound, a hypothetical pathway based on similar compounds could involve:

- Synthesis of Thiazole Ring : Use of tert-butyl aldehyde and a suitable thioamide in a cyclization reaction.

- Bromination : Introduction of a bromo group using bromine or N-bromosuccinimide (NBS).

- Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Analysis of Reaction Conditions

| Reaction Step | Conditions | Yield |

|---|---|---|

| Cyclization | Aldehyde, thioamide, reflux conditions | Variable |

| Bromination | Bromine or NBS, solvent like dichloromethane | 50-80% |

| Esterification | Methanol, acid catalyst, reflux conditions | 70-90% |

Purification Methods

Purification of thiazole derivatives typically involves chromatography techniques such as flash column chromatography or silica gel column chromatography. Solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate are commonly used for elution.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

Oxidation and Reduction Products: Different oxidized or reduced forms of the thiazole ring can be obtained.

Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.

Scientific Research Applications

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound can be used in the development of pharmaceutical agents targeting specific biological pathways.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the tert-butyl group can influence the compound’s binding affinity and specificity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and structurally related thiazole carboxylates:

Key Comparative Analysis

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases lipophilicity (logP ~3.1 estimated) compared to phenyl (logP ~2.5) or isopropyl (logP ~2.8) analogs, impacting membrane permeability in biological applications .

- Thermal Stability: Brominated thiazoles generally exhibit higher thermal stability than amino-substituted derivatives, as evidenced by differential scanning calorimetry (DSC) data in related compounds .

Research Findings

- Crystallographic Data: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate crystallizes in a monoclinic system (space group P21/n) with a molecular weight of 200.26 g/mol . Similar studies on the target compound are lacking but predicted to follow analogous packing patterns due to structural similarities.

- Synthetic Utility: Brominated analogs like the target compound are critical in synthesizing minor groove binders (MGBs) and antifungal agents, as demonstrated in studies where bromo-thiazoles underwent efficient coupling with pyrrolecarboxylic acid derivatives .

Biological Activity

Methyl 2-bromo-5-tert-butyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the thiazole family, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The structural characteristics of this compound contribute significantly to its biological activity, making it a subject of various research studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the tert-butyl group on the thiazole ring enhances its reactivity and solubility, which are critical factors in its biological applications.

Structural Comparison

| Compound Name | Structural Features |

|---|---|

| This compound | Contains bromine and tert-butyl groups |

| Methyl 2-chloro-5-tert-butyl-1,3-thiazole-4-carboxylate | Chlorine instead of bromine |

| Methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | Methyl group instead of tert-butyl |

| Methyl 2-bromo-5-tert-butyl-1,3-oxazole-4-carboxylate | Oxazole ring instead of thiazole |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for similar thiazole derivatives against human cancer cells. The mechanism of action often involves the inhibition of specific enzymes or cellular pathways critical for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, thiazole derivatives were tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.61 ± 0.92 |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 |

| This compound | HCT116 (colon cancer) | TBD |

Findings : The presence of electron-donating groups like tert-butyl enhances the cytotoxicity by improving interactions with target proteins involved in cell proliferation.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Thiazoles are known to interact with bacterial enzymes, leading to inhibition of growth.

Research Findings on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

| This compound | Pseudomonas aeruginosa | TBD |

: The compound's structural features contribute to its ability to disrupt bacterial enzyme function.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound can inhibit enzyme activity or modulate receptor functions through competitive inhibition or allosteric modulation.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of thiazoles:

- HSET Inhibition : Compounds similar to methyl 2-bromo derivatives have been shown to inhibit HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells.

- P-glycoprotein Interaction : Studies indicate that this compound interacts with P-glycoprotein, influencing drug efflux mechanisms and enhancing bioavailability.

Q & A

Q. What advanced techniques resolve crystallographic disorder in the tert-butyl group?

- Apply TWINABS (SHELX suite) for twinned data. Restrain C-C bond lengths to 1.54 Å and isotropic displacement parameters (Uiso) for methyl groups .

Data Contradiction Analysis

- Issue : Discrepancies in reported antimicrobial activity (e.g., MIC varies 4–32 μg/mL).

- Resolution : Standardize inoculum size (5×10⁵ CFU/mL) and use CLSI guidelines. Test against isogenic strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.